Copper-Free Click Chemistry Kinetics: Cyanine7 DBCO (SPAAC) Versus Cy7-Alkyne (CuAAC) Reaction Rates
Cyanine7 DBCO enables strain-promoted azide-alkyne cycloaddition (SPAAC) with a second-order rate constant ranging from 0.3 to 0.9 M−1·s−1, as reported for the DBCO-azide reaction [1]. By contrast, alternative Cy7 labeling using terminal alkyne-functionalized dyes (e.g., Cy7-alkyne) requires copper-catalyzed azide-alkyne cycloaddition (CuAAC), which, while faster in idealized in vitro conditions, introduces copper(I) ions that are cytotoxic to living cells and can chelate or precipitate proteins in complex biological media [1]. The quantitative kinetic data indicate that Cyanine7 DBCO achieves efficient conjugation within minutes to hours under physiological conditions without copper toxicity, whereas CuAAC-based labeling is restricted to fixed cells or purified biomolecule systems [1].
| Evidence Dimension | Second-order reaction rate constant for azide conjugation |
|---|---|
| Target Compound Data | 0.3 to 0.9 M−1·s−1 (DBCO SPAAC) |
| Comparator Or Baseline | Cy7-alkyne (CuAAC): faster kinetics in vitro but requires cytotoxic copper(I) catalyst |
| Quantified Difference | SPAAC avoids copper cytotoxicity; CuAAC not suitable for live-cell or in vivo applications |
| Conditions | Physiological pH, ambient temperature, aqueous buffer |
Why This Matters
For live-cell imaging, in vivo animal studies, or labeling of copper-sensitive proteins, Cyanine7 DBCO is the only viable click chemistry option among Cy7-based reagents.
- [1] Mabioway. Cy7-DBCO (MAF-0083) Product Description. Copper-free click chemistry avoids copper ion interference and cytotoxicity. View Source
